molecular formula C17H12Cl2N2O2S B284649 (5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B284649
M. Wt: 379.3 g/mol
InChI Key: IZAXJTZSRJCOGP-UUASQNMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic compound that belongs to the class of thiazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of (5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antimicrobial activity against various bacterial and fungal strains. The compound has also been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain management.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one in lab experiments is its wide range of biological activities. The compound has been shown to exhibit antimicrobial, antitumor, anti-inflammatory, and analgesic properties, making it a versatile tool for scientific research. However, one of the major limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of (5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one. One potential direction is the development of more potent and selective analogs of the compound for use in the treatment of various diseases. Another potential direction is the investigation of the compound's potential use as a diagnostic tool for various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential toxicity.

Synthesis Methods

The synthesis of (5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one involves the condensation of 2-(3,5-dichloroanilino)-1,3-thiazol-4-one with 2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain a pure compound.

Scientific Research Applications

(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and analgesic properties. The compound has also been investigated for its potential use as a diagnostic tool for various diseases.

Properties

Molecular Formula

C17H12Cl2N2O2S

Molecular Weight

379.3 g/mol

IUPAC Name

(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C17H12Cl2N2O2S/c1-23-14-5-3-2-4-10(14)6-15-16(22)21-17(24-15)20-13-8-11(18)7-12(19)9-13/h2-9H,1H3,(H,20,21,22)/b15-6-

InChI Key

IZAXJTZSRJCOGP-UUASQNMZSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N=C(S2)NC3=CC(=CC(=C3)Cl)Cl

SMILES

COC1=CC=CC=C1C=C2C(=O)N=C(S2)NC3=CC(=CC(=C3)Cl)Cl

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N=C(S2)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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